![molecular formula C20H32O2 B055221 Ethyl stearidonate CAS No. 119798-44-6](/img/structure/B55221.png)
Ethyl stearidonate
Overview
Description
Ethyl stearidonate is an ester version of the free acid that is less water soluble, but more amenable for the formulation of stearidonate-containing diets and dietary supplements .
Synthesis Analysis
The synthesis of an ester such as Ethyl stearidonate can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For instance, acid chlorides react with alcohols to yield an ester and hydrochloric acid .
Chemical Reactions Analysis
Esterification is a common chemical reaction involving Ethyl stearidonate. This occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .
Scientific Research Applications
Essential Fatty Acid
Ethyl Stearidonate is an essential fatty acid in the ω-3 series . Essential fatty acids are crucial for human health and must be obtained through the diet. They play a vital role in brain function as well as normal growth and development.
Dietary Supplements
Ethyl Stearidonate is used in the formulation of stearidonate-containing diets and dietary supplements . It is less water soluble than the free acid, making it more suitable for dietary formulations .
Lipid Biochemistry
In the field of lipid biochemistry, Ethyl Stearidonate is a significant compound . It is used in research focused on lipid profiles and fatty acid analysis .
Reference Compound
Ethyl Stearidonate is used as a reference compound for the identification and quantification of fatty acids in various biological samples . This helps researchers understand the role of different fatty acids in biological processes.
Nutraceuticals
Ethyl Stearidonate is present in certain natural oils such as echium and black currant seed . These oils are often incorporated into nutraceuticals, making Ethyl Stearidonate a significant polyunsaturate in the human diet .
Safety And Hazards
Future Directions
The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that Ethyl stearidonate, being an ester, could have potential applications in these areas in the future.
properties
IUPAC Name |
ethyl (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h5-6,8-9,11-12,14-15H,3-4,7,10,13,16-19H2,1-2H3/b6-5-,9-8-,12-11-,15-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDOSNBWMUADGT-AFSLFLIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864936 | |
Record name | Ethyl (6Z,9Z,12Z,15Z)-6,9,12,15-octadecatetraenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl stearidonate | |
CAS RN |
119798-44-6 | |
Record name | Ethyl (6Z,9Z,12Z,15Z)-6,9,12,15-octadecatetraenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119798-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,9,12,15-Octadecatetraenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119798446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (6Z,9Z,12Z,15Z)-6,9,12,15-octadecatetraenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL STEARIDONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5388AU988H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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